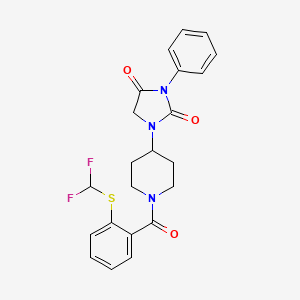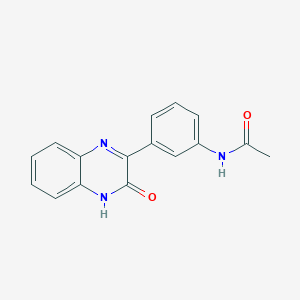
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has been the subject of scientific research for its potential use in various applications.
Mechanism of Action
The mechanism of action of (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. This binding leads to the activation of various signaling pathways, including the ERK1/2 and Akt pathways, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
Studies have shown that (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone has various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of neurotransmitter release, and the reduction of neuropathic pain. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective targeting of this receptor. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound, which may affect its efficacy and safety in vivo.
Future Directions
For the study of (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone include the investigation of its potential use in the treatment of various diseases, including cancer, neuropathic pain, and inflammation. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and efficacy in vivo. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective sigma-1 receptor ligands.
Synthesis Methods
The synthesis of (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with piperidin-4-amine and 3-formylindole in the presence of a coupling reagent. The resulting product is a white solid with a melting point of approximately 230°C.
Scientific Research Applications
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone has been studied for its potential use in various applications, including as an anticancer agent, an antipsychotic, and a treatment for neuropathic pain. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including cell survival, neuronal signaling, and inflammation.
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(15-11-20-16-4-2-1-3-14(15)16)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,11-13,20H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWHLWSWIPPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2974791.png)




![[3-(Furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2974802.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)

![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)